

KINOMEScan® Profiling of KHKI-01215: Application Notes and Protocols

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Compound of Interest

Compound Name: KHKI-01215

Cat. No.: B15543212

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Abstract

This document provides a detailed overview of the kinase selectivity profiling of **KHKI-01215**, a potent inhibitor of NUAKE family kinase 2 (NUAK2). The data presented is derived from KINOMEScan®, a competitive binding assay platform. Included are quantitative results of the screening, a detailed protocol for the KINOMEScan® assay, and diagrams illustrating the experimental workflow and the relevant NUAKE2 signaling pathway. This information is intended to guide researchers in the evaluation and application of **KHKI-01215** in kinase-targeted drug discovery and development.

Introduction

KHKI-01215 is a small molecule inhibitor targeting NUAKE2, a serine/threonine kinase implicated in cancer cell survival, proliferation, and invasion.^{[1][2]} Understanding the selectivity profile of kinase inhibitors is crucial for predicting their therapeutic efficacy and potential off-target effects. The KINOMEScan® platform offers a robust method for assessing the interactions of a compound against a large panel of kinases, providing a comprehensive selectivity profile. This application note summarizes the KINOMEScan® profiling of **KHKI-01215** and provides the necessary protocols for replicating and expanding upon these findings.

Data Presentation

The kinase selectivity of **KHKI-01215** was assessed using the KINOMEScan® platform. The compound was screened at a concentration of 1 μ M against a panel of 410 kinases. The results are summarized in the tables below.

Table 1: Primary Target Inhibition

Target	Description	IC50 (nM)
NUAK2	NUAK family kinase 2	52

Table 2: KINOMEScan® Selectivity Profile at 1 μ M

Parameter	Value
Screening Concentration	1 μ M
Number of Kinases Screened	410
Number of Kinases with <5% of Control	11

Note: The specific identities of the 11 kinases that exhibited a percent of control (PoC) of less than 5% are not detailed in the publicly available literature. This indicates a relatively high selectivity for its primary target, NUAK2, under these screening conditions.

Experimental Protocols

KINOMEScan® Competition Binding Assay

This protocol outlines the general steps for performing a KINOMEScan® assay to determine the kinase selectivity profile of a test compound like **KHKI-01215**.

1. Reagents and Materials:

- Test compound (**KHKI-01215**) dissolved in DMSO
- KINOMEScan® kinase panel (e.g., 410 kinases)
- DNA-tagged kinases

- Immobilized, active-site directed ligand
- Binding buffer
- Wash buffer
- Elution buffer
- qPCR reagents
- Multi-well plates

2. Assay Procedure:

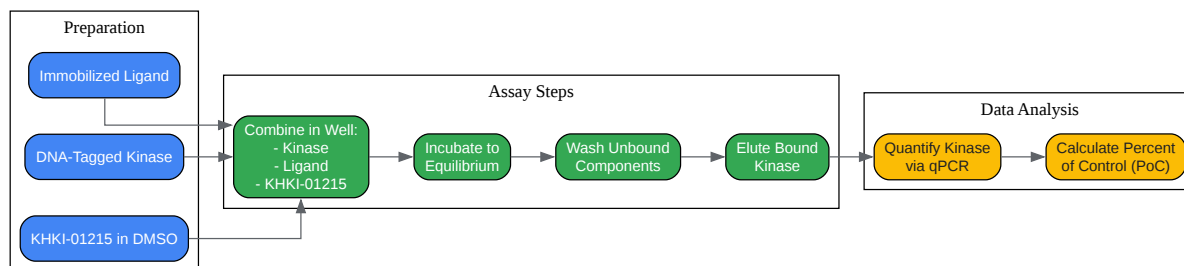
- **Compound Preparation:** Prepare a stock solution of **KHKI-01215** in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 μ M) in the appropriate assay buffer.
- **Binding Reaction Setup:**
 - In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound (**KHKI-01215**).
 - Include a DMSO-only control to represent 0% inhibition.
 - The total reaction volume and specific concentrations of kinase and ligand should be optimized for each kinase assay.
- **Incubation:** Incubate the reaction mixture to allow the binding to reach equilibrium. Incubation times and temperatures may vary depending on the specific kinase.
- **Washing:** After incubation, wash the wells to remove unbound components, including the test compound and any unbound kinase.
- **Elution:** Elute the bound kinase from the immobilized ligand.
- **Quantification by qPCR:** Quantify the amount of eluted, DNA-tagged kinase using quantitative PCR (qPCR). The amount of kinase bound to the solid support is inversely

proportional to the affinity of the test compound for the kinase.

- Data Analysis:
 - Calculate the percent of control (PoC) for each kinase interaction using the following formula:
 - A lower PoC value indicates stronger binding of the test compound to the kinase.

Visualizations

KINOMEscan® Experimental Workflow

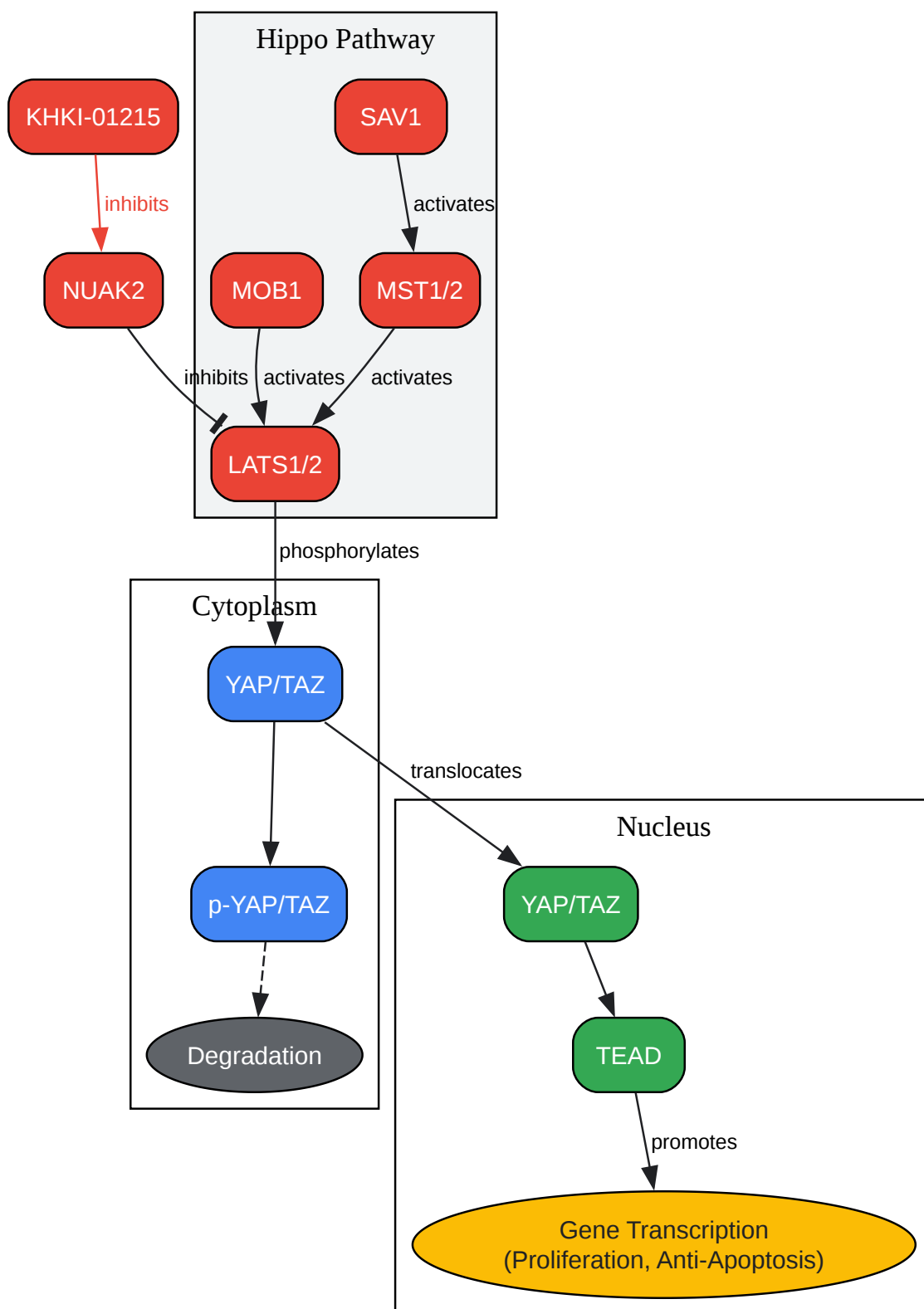


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Caption: KINOMEscan® experimental workflow for kinase inhibitor profiling.

NUAK2 Signaling Pathway

KHKI-01215 inhibits NUAK2, which is a key regulator of the Hippo-YAP signaling pathway. This pathway plays a critical role in cell proliferation and apoptosis.



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References

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